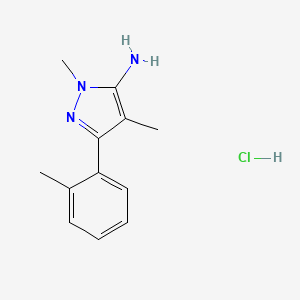
2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation of Structurally Diverse Libraries
- A study by Roman (2013) explored the use of a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in generating structurally diverse libraries. This compound was involved in various alkylation and ring closure reactions, leading to the synthesis of dithiocarbamates, thioethers, and various pyrazoline, pyridine, and benzodiazepine derivatives (Roman, 2013).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amines, including pyrazole derivatives. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Spectroscopic, Spectrophotometric, and Crystallographic Investigations
- Hayvalı et al. (2010) conducted a study on Schiff base ligands derived from pyrazole compounds, providing insights into their structural characteristics through various spectroscopic methods and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
Anticoccidial and Antimicrobial Activity
- Georgiadis (1976) researched the antimicrobial and anticoccidial activity of pyrazole derivatives. The study found that some amine adducts of pyrazole compounds exhibited significant activity against certain bacteria and fungi, suggesting their potential in antimicrobial applications (Georgiadis, 1976).
Synthesis and Reactivity in Ligand Formation
- Research by Esquius et al. (2000) on pyrazole ligands, including the synthesis of 3,5-dimethyl-4-aminomethylpyrazole derivatives, provided insights into the formation of water-soluble pyrazolate rhodium(I) complexes, indicating their potential in coordination chemistry (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).
Corrosion Inhibition
- A study by Chetouani et al. (2005) highlighted the inhibitive effect of bipyrazolic compounds on the corrosion of pure iron in acidic media. This research suggested the potential application of pyrazole derivatives in corrosion inhibition (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Tautomerism in NH-Pyrazoles
- Foces-Foces et al. (1997) investigated the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, providing valuable information on the tautomerism and molecular interactions of these compounds (Foces-Foces, Infantes, Claramunt, López, Jagerovic, & Elguero, 1997).
Synthesis of Heterocyclic Derivatives
- Fadda et al. (2012) utilized pyrazole derivatives in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, demonstrating their utility in heterocyclic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Fluorescent Property Evaluation
- Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines and evaluated their fluorescent properties. This research indicates the potential use of pyrazole derivatives in the development of fluorescent materials (Hasan, Abbas, & Akhtar, 2011).
Crystal Structural Studies
- Ossai et al. (2020) conducted crystal structural studies on Schiff bases derived from 4-aminoantipyrine, including pyrazole derivatives. This research adds to the understanding of the structural properties of these compounds (Ossai, Obiefuna, Laraps, Okenyeka, Ezeorah, Dege, Ibezim, Lutter, Jurkschat, & Obasi, 2020).
Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Cellular Effects
Related pyrazole compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Properties
IUPAC Name |
2,4-dimethyl-5-(2-methylphenyl)pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-6-4-5-7-10(8)11-9(2)12(13)15(3)14-11;/h4-7H,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUZWIYNMSDXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2599539.png)
![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2599543.png)

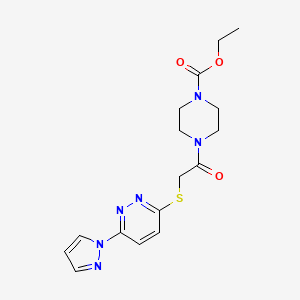

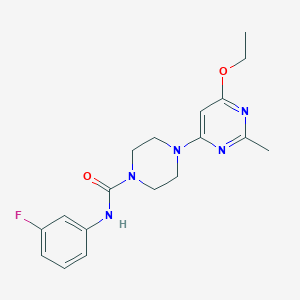
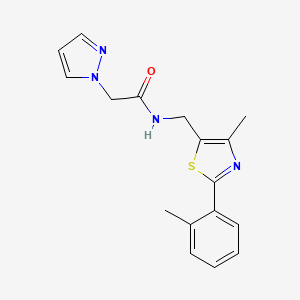
![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)
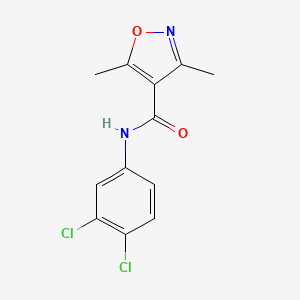
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)
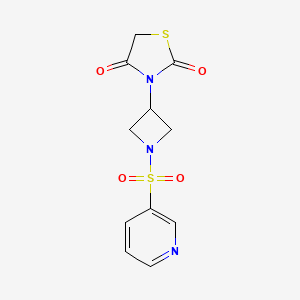
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2599561.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2599562.png)
